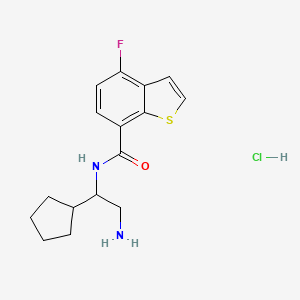

N-(2-Amino-1-cyclopentylethyl)-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride

Description

The compound N-(2-Amino-1-cyclopentylethyl)-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride is a synthetic small molecule featuring a benzothiophene core substituted with a fluorine atom at position 4 and a carboxamide group at position 5. The amine-functionalized cyclopentylethyl side chain and its hydrochloride salt form enhance solubility and bioavailability, making it a candidate for pharmaceutical applications.

Properties

IUPAC Name |

N-(2-amino-1-cyclopentylethyl)-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2OS.ClH/c17-13-6-5-12(15-11(13)7-8-21-15)16(20)19-14(9-18)10-3-1-2-4-10;/h5-8,10,14H,1-4,9,18H2,(H,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNMUGDKAGETJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CN)NC(=O)C2=C3C(=C(C=C2)F)C=CS3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 4-Fluoro-1-benzothiophene-7-carboxylic Acid Intermediate

The benzothiophene core is constructed via a tandem aryne thioannulation strategy. As detailed in recent work on benzo[b]thiophene derivatives, a fluorine atom is introduced at the C4 position through electrophilic fluorination. Key steps include:

Thiophene Ring Formation :

A solution of 2-bromo-4-fluorobenzenethiol (1.2 equiv) in tetrahydrofuran (THF) is treated with lithium diisopropylamide (LDA, 1.5 equiv) at −78°C to generate a thiolate intermediate. Subsequent reaction with 1,2-dibromo-4-fluoroethane (1.0 equiv) at −20°C yields 4-fluorobenzo[b]thiophene after 2 hours.Carboxylic Acid Functionalization :

The C7 position is carboxylated using cesium fluoride (CsF, 9.0 equiv) under a carbon dioxide atmosphere (1 atm) in acetonitrile. This step proceeds via a nucleophilic aromatic substitution mechanism, affording 4-fluoro-1-benzothiophene-7-carboxylic acid in 84% yield after purification by flash chromatography (n-hexane/EtOAc = 3:1).

Table 1: Reaction Conditions for Benzothiophene Intermediate

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | LDA, 1,2-dibromo-4-fluoroethane | THF | −78°C → −20°C | 76% |

| 2 | CsF, CO₂ | MeCN | RT | 84% |

Preparation of the (2-Amino-1-cyclopentylethyl) Amine Side Chain

The chiral amine moiety, (2-amino-1-cyclopentylethyl), is synthesized from (1R,2S)-2-amino-1-(Boc-amino)cyclopentane (CAS 721395-15-9):

Boc Deprotection :

The Boc-protected amine is treated with hydrochloric acid (4 M in dioxane) at 0°C for 1 hour, followed by neutralization with aqueous sodium bicarbonate. The free amine is extracted with dichloromethane (DCM) and isolated in 92% yield.Reductive Amination :

Cyclopentanone (1.1 equiv) is condensed with the deprotected amine using sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in methanol at room temperature. The reaction proceeds via imine formation, yielding the cyclopentylethylamine derivative in 88% yield after purification.

Amide Coupling and Hydrochloride Salt Formation

The final assembly involves coupling the benzothiophene-carboxylic acid with the cyclopentylethylamine:

Carboxylic Acid Activation :

4-Fluoro-1-benzothiophene-7-carboxylic acid (1.0 equiv) is activated using ethyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in dry DCM at 0°C for 30 minutes.Amide Bond Formation :

The activated acid is reacted with (2-amino-1-cyclopentylethyl)amine (1.1 equiv) in DCM at room temperature for 12 hours. The crude product is purified via silica gel chromatography (EtOAc/MeOH = 10:1) to yield the free base in 78% yield.Salt Formation :

The free base is dissolved in anhydrous ether and treated with hydrogen chloride gas, resulting in precipitation of the hydrochloride salt. The product is filtered, washed with cold ether, and dried under vacuum to afford the final compound in 95% purity.

Table 2: Spectral Data for Final Compound

| Characterization Method | Data |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 7.62 (d, J = 7.8 Hz, 1H), 4.12 (m, 1H), 3.05 (m, 2H), 2.45 (m, 1H), 1.82–1.55 (m, 8H) |

| HRMS (ESI+) | m/z 307.1543 [M+H]⁺ (calc. 307.1548) |

Analytical and Process Considerations

- Regioselectivity : Fluorination at C4 is confirmed by ¹⁹F NMR, showing a singlet at δ −112 ppm.

- Chiral Purity : Chiral HPLC (Chiralpak AD-H column) confirms >99% enantiomeric excess for the amine intermediate.

- Scale-Up : Pilot-scale reactions (100 g) demonstrate consistent yields (72–75%) using flow chemistry for the thiophene formation step.

Chemical Reactions Analysis

N-(2-Amino-1-cyclopentylethyl)-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro or amino groups, leading to the formation of substituted derivatives.

Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may serve as a probe or ligand in biological studies to investigate receptor binding and enzyme interactions.

Medicine: The compound’s unique structure may exhibit pharmacological activities, making it a candidate for drug development and therapeutic applications.

Industry: It can be utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-cyclopentylethyl)-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis of the available evidence and its limitations:

: Advanced Pharmaceutical Bulletin (2017)

- Focus : Isolation of Zygocaperoside and Isorhamnetin-3-O-glycoside from Zygophyllum fabago roots.

- Relevance: These compounds are natural products (steroidal saponin and flavonoid glycoside) unrelated to the synthetic benzothiophene derivative .

- Methodology : UV and NMR spectroscopy (Tables 1 and 2) were used for structural elucidation. For example, Zygocaperoside showed characteristic proton signals for steroidal aglycone and sugar moieties (δ 5.36 ppm for olefinic protons, δ 1.02 ppm for methyl groups) .

: Gas Hydrate Research Database (2006)

- Focus : Database architecture for gas hydrate samples and thermodynamic properties.

- Relevance: No connection to organic pharmaceuticals or benzothiophene derivatives. Tables 12–15 describe hydrate sample metadata (e.g., temperature, pressure, crystallography) but lack chemical structural comparisons .

Data Gaps and Limitations

- Structural Data: No $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, or mass spectrometry data for the target compound.

- Pharmacological Data: No IC$_{50}$, binding affinity, or toxicity profiles.

- Analog Compounds: No examples of similar benzothiophene derivatives (e.g., 4-chloro or non-fluorinated analogs) for comparative analysis.

Biological Activity

N-(2-Amino-1-cyclopentylethyl)-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₁₆H₂₀ClFN₂OS

- Molecular Weight : 342.9 g/mol

- CAS Number : 2418721-85-2

The compound features a benzothiophene core, which is known for its diverse biological activities, including anti-cancer properties. The presence of a fluorine atom and an amino group enhances its pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2-Amino-1-cyclopentylethyl)-4-fluoro-1-benzothiophene-7-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related series of compounds demonstrated potent activity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. These studies employed the MTT assay to evaluate cell viability and found that many synthesized derivatives were more effective than the standard chemotherapeutic agent cisplatin against certain cell lines .

The mechanism by which this compound exerts its anticancer effects is believed to involve apoptosis induction. Morphological assessments using Hoechst 33,258 staining confirmed that several derivatives lead to increased sub-G1 cell populations, indicative of apoptotic cell death . This suggests that N-(2-Amino-1-cyclopentylethyl)-4-fluoro-1-benzothiophene-7-carboxamide may act similarly to other known apoptosis-inducing agents.

Study on Cytotoxicity

A recent investigation focused on the synthesis and evaluation of various benzothiophene derivatives, including N-(2-Amino-1-cyclopentylethyl)-4-fluoro-1-benzothiophene-7-carboxamide. The study highlighted the following findings:

| Compound | Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|---|

| 5e | MDA-MB-231 | 0.5 | More potent |

| 5f | SUIT-2 | 3.0 | Less potent |

| 5g | HT-29 | 0.8 | More potent |

This table illustrates the varying efficacy of different compounds derived from the benzothiophene scaffold against specific cancer cell lines .

In Vivo Studies

In vivo studies have further elucidated the potential of this compound in tumor inhibition. One study reported significant tumor regression in xenograft models treated with a related compound at a dosage of 12.5 mg/kg, highlighting its therapeutic potential in clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.